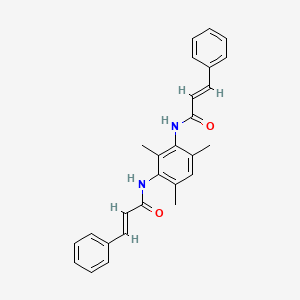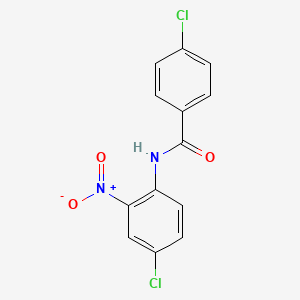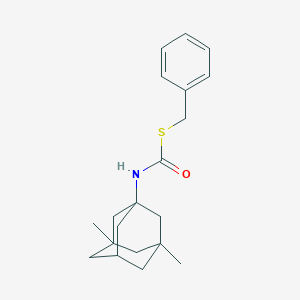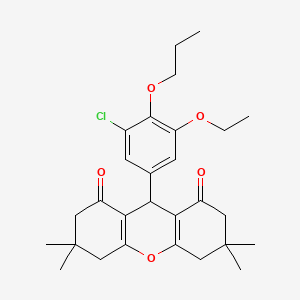
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the acrylamide family of compounds, which are known for their unique chemical properties and wide range of applications in various fields. The purpose of
Mecanismo De Acción
The mechanism of action of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) is not fully understood, but it is believed to act as a non-covalent inhibitor of enzymes and proteins. It has been found to bind to the active site of enzymes and prevent them from catalyzing their reactions. In addition, it has been shown to interact with various proteins and modulate their activity.
Biochemical and Physiological Effects:
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. In addition, it has been found to modulate the activity of various proteins, including transcription factors and receptors. These effects suggest that it may have potential applications in the development of new drugs and therapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) in lab experiments include its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and modify, which makes it a versatile tool for scientific research. However, its limitations include its potential toxicity and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are many potential future directions for the study of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide). One possible direction is the development of new drugs and therapeutic agents based on its biochemical and physiological effects. Another direction is the study of its interactions with various proteins and enzymes, which could lead to a better understanding of its mechanism of action. Additionally, the synthesis and modification of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) could lead to the development of new materials and compounds with unique properties.
Métodos De Síntesis
The synthesis of N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) involves the reaction of 2,4,6-trimethylbenzene-1,3-diamine with acryloyl chloride in the presence of a base catalyst. The resulting product is then purified through a series of recrystallization steps to obtain a pure compound. This method has been optimized and modified by various researchers to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N,N'-(2,4,6-trimethyl-1,3-phenylene)bis(3-phenylacrylamide) has been extensively studied for its potential applications in scientific research. It has been found to be a useful tool for studying protein-ligand interactions, as well as for the development of new drugs and therapeutic agents. In addition, it has been used in the development of new materials and as a building block for the synthesis of other compounds.
Propiedades
IUPAC Name |
(E)-3-phenyl-N-[2,4,6-trimethyl-3-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-19-18-20(2)27(29-25(31)17-15-23-12-8-5-9-13-23)21(3)26(19)28-24(30)16-14-22-10-6-4-7-11-22/h4-18H,1-3H3,(H,28,30)(H,29,31)/b16-14+,17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMTXXULHDHVON-YXLFCKQPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C=CC2=CC=CC=C2)C)NC(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1NC(=O)/C=C/C2=CC=CC=C2)C)NC(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)

![6-ethyl-2-(ethylthio)-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5132259.png)

![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide trifluoroacetate](/img/structure/B5132274.png)

![N-[2-(1,4-dithiepan-6-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5132285.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)


![2-acetyl-6-methyl-5-[5-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5132315.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5132321.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5132324.png)
![4-amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5132331.png)